

4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol mechanism of action

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Compound of Interest

Compound Name: 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

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An In-Depth Technical Guide on the Core Mechanism of Action of **4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol** and Related Pyridazinone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific compound **4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol** is limited. This guide provides a comprehensive overview of the potential mechanisms of action based on the well-established biological activities of the broader class of pyridazinone derivatives, to which this compound belongs.

Introduction

The pyridazinone scaffold is recognized as a "wonder nucleus" in medicinal chemistry due to the diverse and significant pharmacological activities exhibited by its derivatives.^{[1][2]} These compounds are a class of heterocyclic organic molecules that have been extensively investigated for their therapeutic potential across various disease areas, including inflammation, cancer, and cardiovascular disorders.^{[2][3][4]} The versatility of the pyridazinone ring allows for substitutions at multiple positions, leading to a wide array of derivatives with distinct biological profiles.^[3] This guide will delve into the core mechanisms of action attributed to this class of compounds, with a particular focus on the potential activities of 4-amino-6-arylpyridazin-3-one structures.

Potential Mechanisms of Action

Based on extensive research on analogous compounds, the mechanism of action for **4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol** can be postulated to involve one or more of the following pathways:

Anti-inflammatory and Analgesic Effects

Pyridazinone derivatives are well-documented for their potent anti-inflammatory and analgesic properties.^{[5][6]} The primary mechanisms underpinning these effects are believed to be:

- **Cyclooxygenase (COX) Inhibition:** Certain pyridazinone derivatives act as selective inhibitors of COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.^[1] Dual inhibition of both COX and 5-lipoxygenase (5-LOX) has also been reported, which would additionally reduce the production of pro-inflammatory leukotrienes.^{[1][7]}
- **Phosphodiesterase-4 (PDE-4) Inhibition:** Some heterocyclic-fused pyridazinones have been shown to inhibit PDE-4.^[1] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a role in modulating inflammation. Inhibition of PDE-4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory cytokines.

Anticancer Activity

A significant number of pyridazinone derivatives have demonstrated promising anticancer activity through various mechanisms:^{[8][9]}

- **Kinase Inhibition:** This is one of the most prominent anticancer mechanisms for this class of compounds. Pyridazinone derivatives have been identified as inhibitors of several key kinases involved in cancer cell proliferation, survival, and angiogenesis, including:
 - **VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2):** Inhibition of this tyrosine kinase blocks angiogenesis, the formation of new blood vessels that tumors need to grow.^{[8][10]}

- Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): This kinase is involved in the necroptosis signaling pathway, and its inhibition is a therapeutic target for inflammatory diseases and certain cancers.[11]
- Cyclin-Dependent Kinases (CDKs): Derivatives have been developed as CDK2 inhibitors, which play a crucial role in cell cycle regulation. Inhibition leads to cell cycle arrest and apoptosis.[12]
- p38 MAP Kinase: This kinase is involved in cellular responses to stress and inflammation and is a target for both anti-inflammatory and anticancer therapies.
- Tubulin Polymerization Inhibition: Some pyridazinone derivatives can inhibit the polymerization of tubulin, a key component of microtubules.[4] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[13]
- Modulation of Apoptotic Pathways: Certain compounds have been shown to induce apoptosis by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[8]

Cardiovascular Effects

Pyridazinone derivatives have also been investigated for their cardiovascular effects, primarily as:

- Vasorelaxants: Some derivatives have demonstrated potent vasorelaxant activity. The proposed mechanism involves the upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression, leading to increased production of nitric oxide (NO), a key signaling molecule in vasodilation.[14]
- Cardiotonic Agents: Certain pyridazinones, such as levosimendan and pimobendan, are known to act as calcium sensitizers and/or PDE-III inhibitors, leading to increased cardiac contractility.[2]

Quantitative Data for Pyridazinone Derivatives

The following tables summarize the reported biological activities of various pyridazinone derivatives.

Table 1: Kinase Inhibitory Activity of Pyridazinone Derivatives

Compound Class	Target Kinase	IC50 / Kd	Reference
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives	RIPK1	IC50 = 59.8 nM, Kd = 3.5 nM	[11]
Pyrazol-4-yl pyridazinone derivatives	c-Met	-	[4]
3,6-disubstituted pyridazines	CDK2	-	[12]
Pyrazolo[3,4-d]pyridazinone derivatives	FGFR	-	[4]

Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives

| Compound Class | Target Enzyme | IC50 | Reference | | :--- | :--- | :--- | [[7]] | | Pyridazine-based sulphonamides | 5-LOX | 2 - 7 µM [[7]] | | 3-hydroxy-6-oxopyridazine | 5-LOX | 2 µM [[7]] | | Ethanosulfonate pyridazine derivatives | 5-LOX | 2.5 µM [[7]] |

Table 3: Vasorelaxant Activity of Pyridazinone Derivatives

Compound Class	Metric	Value	Reference
Pyridazin-3-one with thiosemicarbazide side chains	EC50	0.0025 - 2.9480 µM	[14]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating pyridazinone derivatives are provided below.

Kinase Inhibition Assay (General Protocol)

This protocol is representative of assays used to determine the inhibitory activity of compounds against a specific kinase.

- **Reagents and Materials:** Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- **Procedure:** a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and assay buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and add the detection reagent according to the manufacturer's instructions. g. Measure the luminescence or fluorescence using a plate reader.
- **Data Analysis:** Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.^{[6][9]}

- **Animals:** Wistar rats of a specific weight range.
- **Procedure:** a. Fast the animals overnight with free access to water. b. Administer the test compound or vehicle (control) orally or intraperitoneally at a specified dose. c. After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat. d. Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
- **Data Analysis:** Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = $[(V_c - V_t) / V_c] \times 100$, where V_c is the mean paw volume of the control group and V_t is the mean paw volume of the treated group.

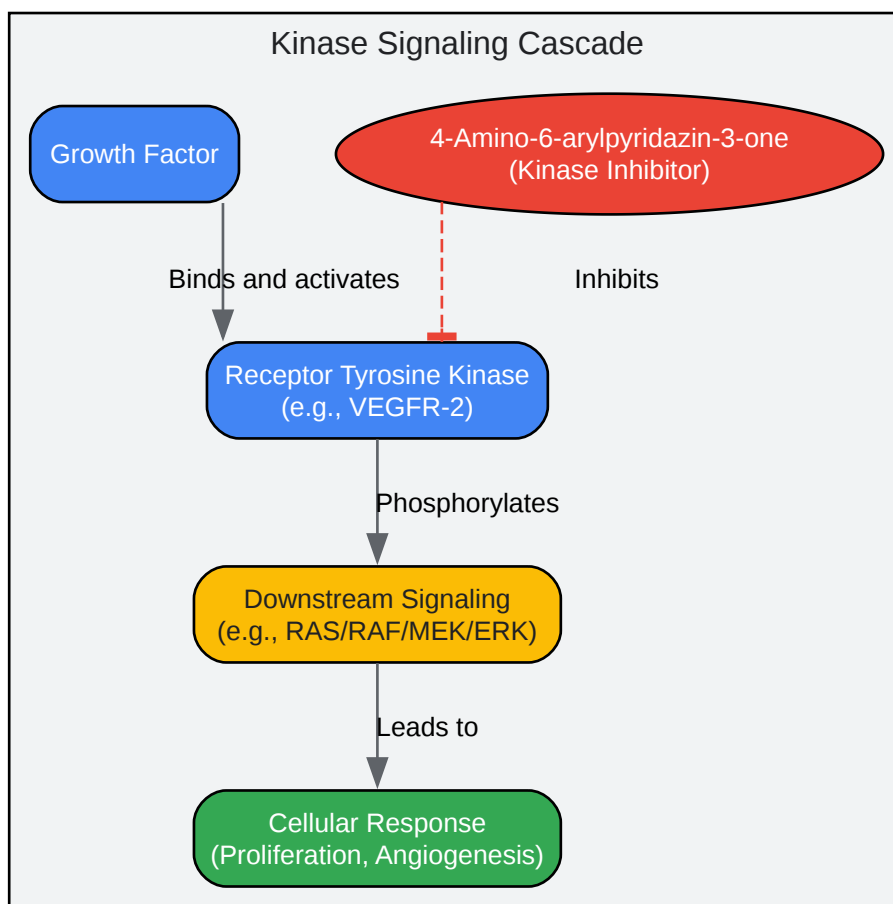
Cell Proliferation Assay (e.g., MTT or SRB Assay)

This assay is used to determine the cytotoxic or antiproliferative effects of a compound on cancer cell lines.^[12]

- **Cells and Reagents:** Human cancer cell lines (e.g., MCF-7, HepG2), cell culture medium, fetal bovine serum, MTT or SRB reagent, and test compound.
- **Procedure:** a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). c. Add the MTT or SRB reagent and incubate according to the specific protocol. d. Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB). e. Measure the absorbance at a specific wavelength using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation) from the dose-response curve.

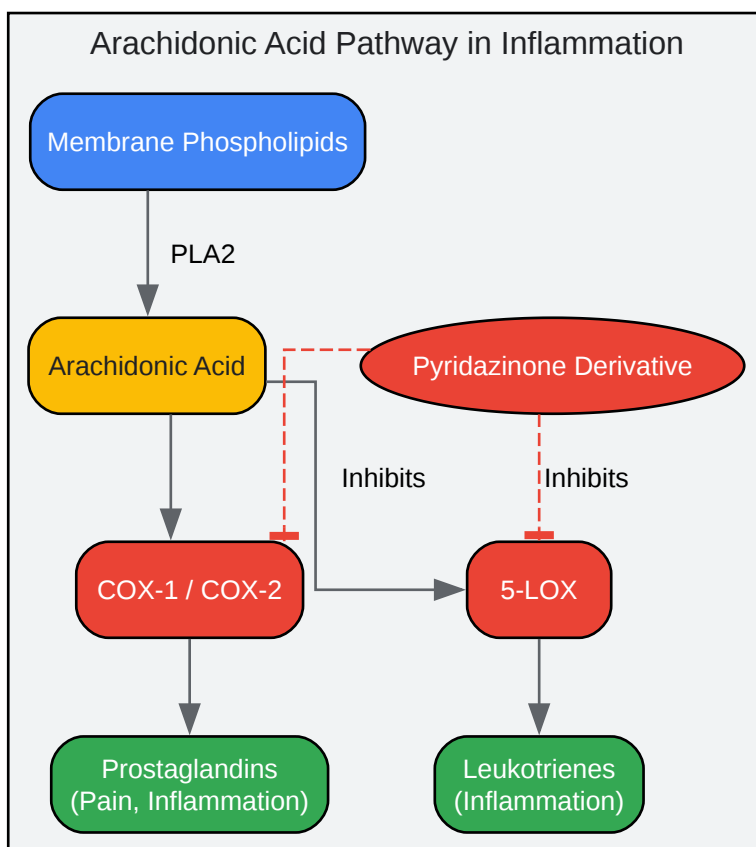
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general workflow for the discovery of pyridazinone-based therapeutic agents.



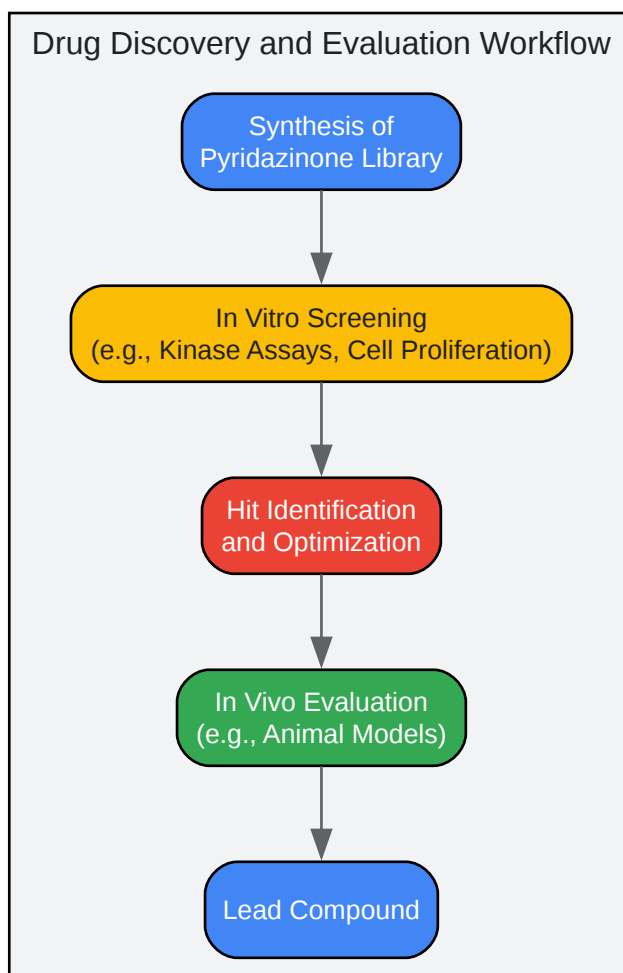
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Caption: Generalized Kinase Inhibition Pathway.



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Caption: Anti-inflammatory Mechanism via COX/LOX Inhibition.



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Caption: General Experimental Workflow.

Conclusion

While specific data for **4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol** is not readily available, the extensive body of research on the pyridazinone class of compounds provides a strong foundation for predicting its potential mechanisms of action. The recurring themes of kinase inhibition, modulation of inflammatory pathways, and induction of apoptosis highlight the therapeutic promise of this chemical scaffold. Researchers and drug development professionals can leverage this existing knowledge to guide the design and evaluation of novel pyridazinone derivatives for a range of therapeutic applications. Further investigation into the specific biological profile of **4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol** is warranted to elucidate its precise mechanism of action and therapeutic potential.

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